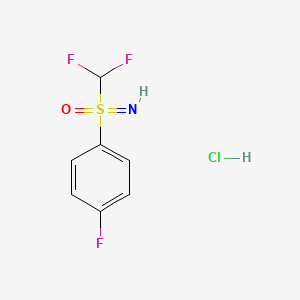
Difluoromethyl-(4-fluorophenyl)-imino-oxo-lambda6-sulfane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis of Difluoro(aryl)(perfluoroalkyl)-λ4-sulfanes and Selanes
Difluoro(aryl)(perfluoroalkyl)-λ4-sulfanes and selanes were synthesized using the TCICA/KF oxidative fluorination approach, which is known for its simplicity, safety, and versatility. These compounds were structurally analyzed, revealing their potential as fluorinating reagents due to their stability and reactivity characteristics (Brüning et al., 2019).
UV-Degradable Perfluoroalkyl Bridged Bonding
The introduction of tetrafluoro-λ6-sulfanyl (-SF4-) as a bridging group in perfluoroalkyl bridged bonding showed potential in improving the material's surface properties, such as reducing friction and adhesion. Additionally, these materials exhibited good ultraviolet light degradation properties, suggesting environmental friendliness (Wang et al., 2020).
Hydrolysis of Aryl(fluoro)(phenyl)-λ6-sulfanenitriles
A kinetic investigation into the hydrolysis of aryl(fluoro)(phenyl)-λ6-sulfanenitriles highlighted the reaction's pH-dependent nature, with significant implications for the stability and reactivity of related compounds (Dong et al., 2001).
Substituted Alkenyl Aryl Tetrafluoro-λ(6)-sulfanes
Substituted alkenyl aryl tetrafluoro-λ(6)-sulfanes were prepared, showcasing the modulation of reactivity through the substitution of an apical fluorine of the pentafluorosulfanyl group. This study indicates the potential for creating materials with tailored properties (Zhong et al., 2014).
properties
IUPAC Name |
difluoromethyl-(4-fluorophenyl)-imino-oxo-λ6-sulfane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NOS.ClH/c8-5-1-3-6(4-2-5)13(11,12)7(9)10;/h1-4,7,11H;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCZSAXLTNPJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=N)(=O)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Difluoromethyl-(4-fluorophenyl)-imino-oxo-lambda6-sulfane;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


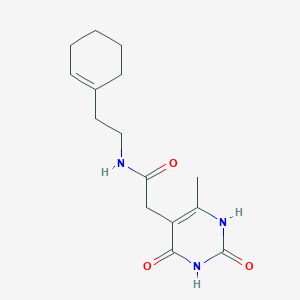
![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(ethylsulfanyl)benzoate](/img/structure/B2448370.png)

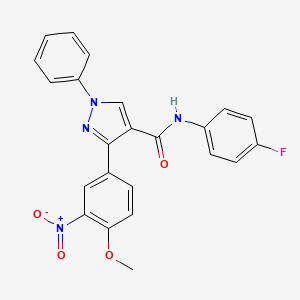
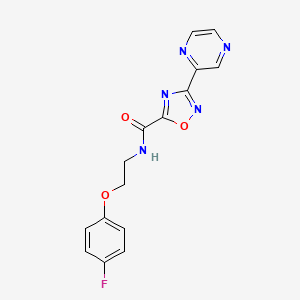

![Methyl (E)-4-oxo-4-[3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]propylamino]but-2-enoate](/img/structure/B2448378.png)
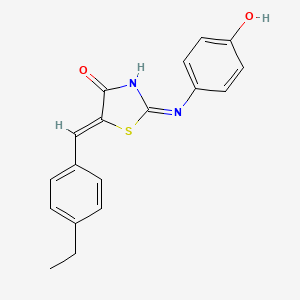


![7-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2448384.png)
![Methyl({2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl})amine hydrochloride](/img/structure/B2448385.png)
![3-[(3-Chlorophenyl)sulfonyl]-5-(1-pyrrolidinyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2448386.png)